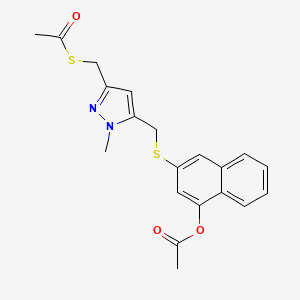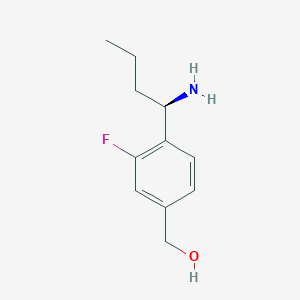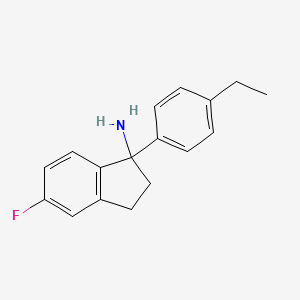
1-(4-Ethylphenyl)-5-fluoro-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylphenyl)-5-fluoro-2,3-dihydro-1H-inden-1-amine is an organic compound with a complex structure that includes an ethylphenyl group, a fluorine atom, and an indene backbone
Preparation Methods
The synthesis of 1-(4-Ethylphenyl)-5-fluoro-2,3-dihydro-1H-inden-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylbenzaldehyde and fluorobenzene.
Formation of Indene Backbone: The indene backbone is formed through a series of cyclization reactions.
Introduction of Fluorine: Fluorination is achieved using reagents like N-fluorobenzenesulfonimide (NFSI) under specific conditions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing catalysts and automated processes.
Chemical Reactions Analysis
1-(4-Ethylphenyl)-5-fluoro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens or alkyl groups, into the molecule.
Common Reagents and Conditions: Typical reagents include NFSI for fluorination, sodium borohydride for reduction, and various acids or bases for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but can include fluorinated amines, ketones, and carboxylic acids.
Scientific Research Applications
1-(4-Ethylphenyl)-5-fluoro-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)-5-fluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission, cell signaling, and metabolic processes.
Comparison with Similar Compounds
1-(4-Ethylphenyl)-5-fluoro-2,3-dihydro-1H-inden-1-amine can be compared with similar compounds such as:
1-(4-Ethylphenyl)-2,3-dihydro-1H-inden-1-amine: Lacks the fluorine atom, which may result in different chemical and biological properties.
1-(4-Methylphenyl)-5-fluoro-2,3-dihydro-1H-inden-1-amine: The methyl group instead of the ethyl group can lead to variations in reactivity and potency.
1-(4-Ethylphenyl)-5-chloro-2,3-dihydro-1H-inden-1-amine: The presence of chlorine instead of fluorine can affect the compound’s stability and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C17H18FN |
|---|---|
Molecular Weight |
255.33 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-5-fluoro-2,3-dihydroinden-1-amine |
InChI |
InChI=1S/C17H18FN/c1-2-12-3-5-14(6-4-12)17(19)10-9-13-11-15(18)7-8-16(13)17/h3-8,11H,2,9-10,19H2,1H3 |
InChI Key |
VZWZAVVUGUMZOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(CCC3=C2C=CC(=C3)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


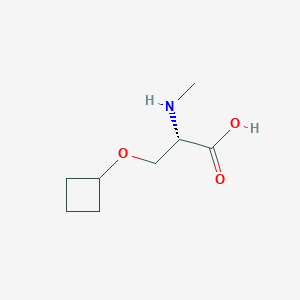
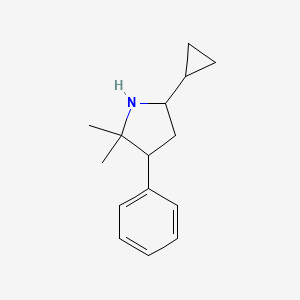
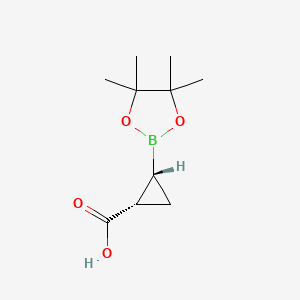
![Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate](/img/structure/B13120565.png)
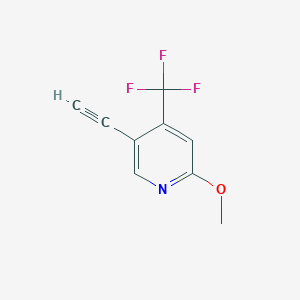
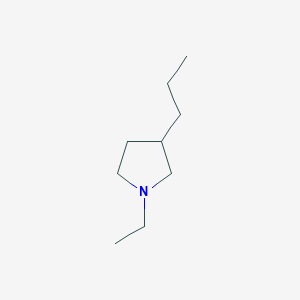

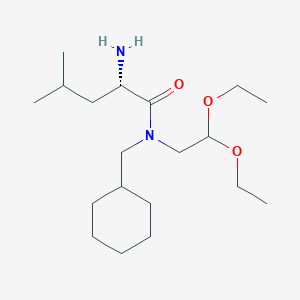
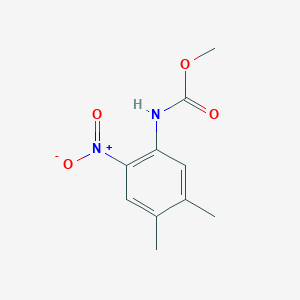
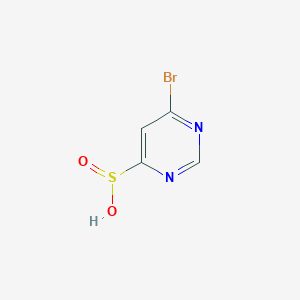
![Benzo[b]thiophene-5-carboximidamide](/img/structure/B13120608.png)
